Pyrazine, 1,4-dioxide

Descripción general

Descripción

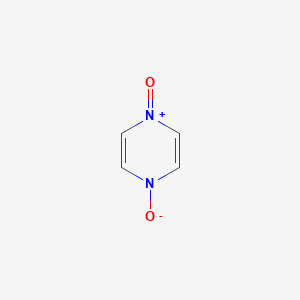

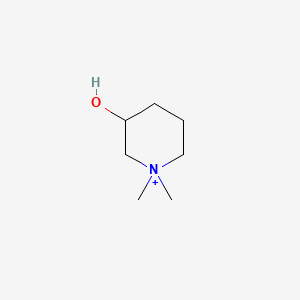

Pyrazine, 1,4-dioxide, also known as Pyrazine di-N-oxide, Pyrazine dioxide, or Pyrazine N,N’-dioxide, is a biochemical used for proteomics research . It has the molecular formula C4H4N2O2 and a molecular weight of 112.0868 . It is a symmetrical molecule .

Synthesis Analysis

Pyrazine and its derivatives can be synthesized chemically or biologically . There are numerous pyrazine and phenazine compounds that demonstrate biological activities relevant to the treatment of disease . In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution have been reviewed .Molecular Structure Analysis

The structure of Pyrazine, 1,4-dioxide is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Pyrazine, 1,4-dioxide has a molecular weight of 112.0868 . More physical and chemical property data is available from the Thermodynamics Research Center (TRC) products .Aplicaciones Científicas De Investigación

Application in Crystal Morphology Prediction

Scientific Field

Material Science

Application Summary

Pyrazine, 1,4-dioxide is used in the study of crystal morphology of energetic materials, which is crucial for understanding their safety performance, such as impact sensitivity .

Experimental Procedures

The modified attachment energy model (MAE) was employed at temperatures ranging from 298 K to 313 K to predict the growth morphology of ammonium dinitramide/pyrazine-1,4-dioxide cocrystals under vacuum and ethanol conditions .

Results

The study revealed that the crystal plane (0 1 1) was more conducive to the adsorption of ethanol molecules, and as the temperature increased, the aspect ratio of the cocrystal was reduced, making the crystal more spherical, which helped to reduce the sensitivity of this explosive .

Application in High-Energy Materials

Scientific Field

Energetic Materials

Application Summary

Pyrazine, 1,4-dioxide is investigated for its role in the formation of cocrystals with ammonium dinitramide, an ionic energetic compound, to potentially enhance the safety performance of the material .

Experimental Procedures

The research utilized molecular dynamics simulations to analyze the interactions between the cocrystal components and solvents at various temperatures .

Results

The radial distribution function analysis indicated the presence of hydrogen bonds and van der Waals interactions, which are significant for the stability and sensitivity of the energetic material .

Application in Phase Change Data Analysis

Scientific Field

Thermodynamics

Application Summary

Pyrazine, 1,4-dioxide’s phase change data, such as fusion temperature and sublimation enthalpy, are essential for its application in various chemical processes .

Experimental Procedures

The Thermodynamics Research Center provides data on the compound’s phase change properties, including measurements of fusion temperature (T fus) and sublimation enthalpy (Δ sub H°) .

Results

The fusion temperature was recorded at 574 K, and the sublimation enthalpy values were 69.6 ± 1.7 kJ/mol and 116.9 ± 0.8 kJ/mol, which are critical for understanding the compound’s behavior in different states .

Application in Biological Activity Enhancement

Scientific Field

Pharmacology

Application Summary

Derivatives of pyrazine, such as pyrazine-modified natural product derivatives, exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities .

Experimental Procedures

Research involves the synthesis of pyrazine derivatives and testing their pharmacodynamic activity and toxicity compared to their parent compounds .

Results

Many derivatives showed stronger pharmacodynamic activity and less toxicity, indicating the potential of pyrazine, 1,4-dioxide in enhancing the efficacy of pharmaceuticals .

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

Pyrazine, 1,4-dioxide is utilized in the synthesis of heterocycles that are used in medicinal chemistry for activities such as c-Met inhibition or GABA A modulating activity .

Experimental Procedures

The applications involve the use of these heterocycles as fluorescent probes and as structural units in polymers .

Results

The synthesized compounds have shown promise in various medicinal applications, highlighting the versatility of pyrazine, 1,4-dioxide in drug development .

Application in Bioactive Molecule Synthesis

Scientific Field

Organic Chemistry

Application Summary

Nitrogen-containing heterocycles like pyrrolopyrazine, which includes pyrazine rings, are employed in the synthesis of bioactive molecules .

Experimental Procedures

The synthesis approaches for pyrrolopyrazine derivatives are explored for their applications in pharmaceuticals, organic materials, and natural products .

Results

The biologically active scaffold of pyrrolopyrazine demonstrates the compound’s significance in the development of bioactive molecules with various applications .

This analysis provides a detailed look into the diverse applications of Pyrazine, 1,4-dioxide across different scientific fields, showcasing its importance in research and industry. The compound’s versatility is evident in its use in material science, energetic materials, thermodynamics, pharmacology, medicinal chemistry, and organic chemistry.

Application in Energetic Material Sensitivity Analysis

Scientific Field

Explosive Chemistry

Application Summary

Pyrazine, 1,4-dioxide is studied for its influence on the sensitivity of energetic materials, particularly in the context of cocrystals with ammonium dinitramide (ADN) .

Experimental Procedures

The study employed molecular dynamics simulations and the modified attachment energy model (MAE) to predict the growth morphology of ADN/Pyrazine-1,4-dioxide cocrystals at temperatures ranging from 298 K to 313 K .

Results

The results indicated that certain crystal planes were more conducive to the adsorption of ethanol molecules, which could potentially reduce the sensitivity of the explosive material. The aspect ratio of the cocrystals decreased with increasing temperature, leading to a more spherical crystal shape and further reducing sensitivity .

Application in Vibrational Spectroscopy

Scientific Field

Spectroscopy

Application Summary

The vibrational spectra of Pyrazine, 1,4-dioxide are analyzed to understand its structural and electronic properties, which are essential for various chemical applications .

Experimental Procedures

Spectroscopic studies, including infrared and Raman spectroscopy, were conducted to provide a full vibrational assignment of Pyrazine, 1,4-dioxide and its deuterated analog .

Results

The spectroscopic analysis offered insights into the compound’s vibrational modes, contributing to a deeper understanding of its molecular structure and reactivity .

Application in Drug Development for Infectious Diseases

Scientific Field

Pharmaceutical Sciences

Application Summary

Derivatives of Pyrazine, 1,4-dioxide, such as Quinoxaline 1,4-dioxides, show promise in the development of new drugs targeting bacterial infections and other diseases .

Experimental Procedures

Research focuses on synthesizing and testing the biological activity of these derivatives against a range of pathogens and diseases .

Results

The compounds have demonstrated potential in treating various infectious diseases, highlighting the role of Pyrazine, 1,4-dioxide derivatives in pharmaceutical innovation .

Application in Heterocyclic Compound Synthesis

Scientific Field

Organic Synthesis

Application Summary

Pyrazine, 1,4-dioxide is involved in the formation of heterocyclic compounds through condensation reactions with alicyclic hydroxylamines .

Experimental Procedures

The synthesis process involves the reaction of N-(1-hydroxyimino-2-cycloalkyl)hydroxylamines with 1,2-dicarbonyl compounds to yield Pyrazine, 1,4-dioxide derivatives .

Results

This method has facilitated the production of various heterocyclic compounds, expanding the utility of Pyrazine, 1,4-dioxide in organic synthesis and drug design .

Safety And Hazards

Propiedades

IUPAC Name |

4-oxidopyrazin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTKIFFXFIDYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=O)C=CN1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178926 | |

| Record name | Pyrazine, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine, 1,4-dioxide | |

CAS RN |

2423-84-9 | |

| Record name | Pyrazine, 1,4-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

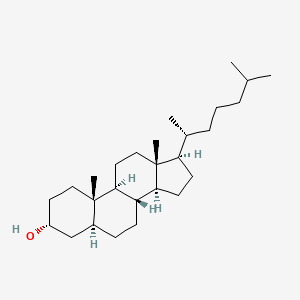

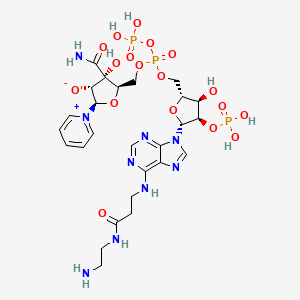

![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)

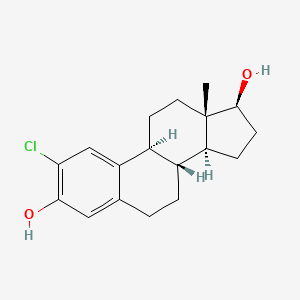

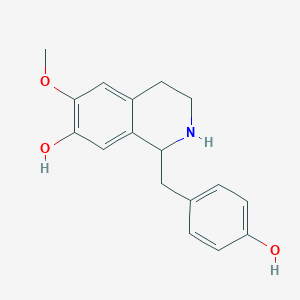

![2-[(4-Chlorophenyl)hydrazono]propanedioic acid](/img/structure/B1204025.png)

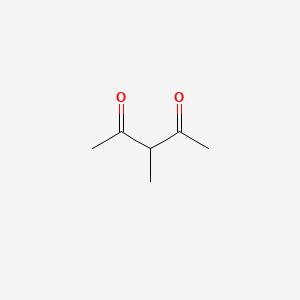

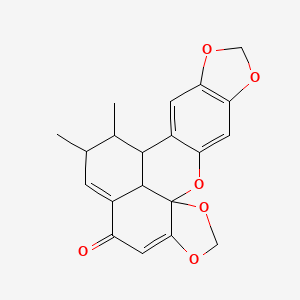

![5,5-dimethyl-2-[(E)-3-(4-methylanilino)prop-2-enoyl]cyclohexane-1,3-dione](/img/structure/B1204026.png)

![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1204029.png)